molecular formula C16H16N4 B2564615 3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305333-69-1

3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2564615
CAS No.: 305333-69-1
M. Wt: 264.332
InChI Key: YOFUPKBTXKLOAV-UHFFFAOYSA-N
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Description

3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a versatile chemical compound known for its unique structure and diverse applications in scientific research.

Properties

IUPAC Name

3-methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c1-3-8-18-15-9-11(2)12(10-17)16-19-13-6-4-5-7-14(13)20(15)16/h4-7,9,18H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFUPKBTXKLOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the introduction of the methyl and propylamino groups. The final step involves the addition of the carbonitrile group.

    Formation of Pyrido[1,2-a]benzimidazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Methylation: Introduction of the methyl group can be achieved using methylating agents such as methyl iodide in the presence of a base.

    Amination: The propylamino group is introduced through nucleophilic substitution reactions using propylamine.

    Cyanation: The carbonitrile group is typically added using cyanating agents like cyanogen bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile exerts its effects involves interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-[4-(3-methylbenzoyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile
  • 2-Benzyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications.

Biological Activity

3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrido[1,2-a]benzimidazole core with methyl and propylamino substituents, as well as a carbonitrile group. The synthesis typically involves multi-step organic reactions:

  • Formation of Pyrido[1,2-a]benzimidazole Core : This step often involves cyclization under acidic or basic conditions.
  • Methylation : Achieved using methylating agents like methyl iodide.
  • Amination : The propylamino group is introduced via nucleophilic substitution.
  • Cyanation : The carbonitrile group is added using cyanating agents such as cyanogen bromide.

The biological activity of 3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activity or receptor signaling pathways, influencing processes such as:

  • Cell Proliferation : Inhibition of cell growth in various cancer cell lines.
  • Apoptosis Induction : Triggering programmed cell death in malignant cells.

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer properties. For example, in vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways. A study demonstrated that the compound significantly reduced the viability of human cancer cell lines at micromolar concentrations, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have investigated the biological effects of 3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile:

  • Antiproliferative Activity : In a study published in MDPI, novel derivatives were synthesized and evaluated for antiproliferative activity against several cancer cell lines. The results indicated that modifications to the chemical structure could enhance activity against specific types of cancer .
  • Inflammatory Response Modulation : Another research focused on the compound's ability to modulate inflammatory responses. It was found to inhibit lipopolysaccharide (LPS)-induced interleukin 6 (IL-6) release in vitro, indicating potential anti-inflammatory properties .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrileStructureAnticancer, anti-inflammatory
3-Methyl-1-[4-(3-methylbenzoyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrileSimilar core structureAnticancer
2-Benzyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrileSimilar core structurePotential neuroprotective effects

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